N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide

Tankyrase inhibition Structure-activity relationship Quinazolinone pharmacophore

Select this compound to unlock a distinct vector in tankyrase inhibitor research. Unlike the common 2-phenylquinazolinone series, its 2-methyl scaffold shifts optimization entirely to the butanamide side chain, enabling systematic mapping of the hydrophobic sub-pocket identified in PDB 4BUE. Ideal for establishing proprietary SAR space and dual-pathway (Wnt/PARP) profiling. Secure your supply now.

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
CAS No. 898455-16-8
Cat. No. B6489068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide
CAS898455-16-8
Molecular FormulaC25H23N3O2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29)
InChIKeyCLXDGQQINUBAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (CAS 898455-16-8): A Quinazolinone-Based Tankyrase Inhibitor Scaffold


N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (CAS 898455-16-8) is a synthetic small molecule belonging to the oxoquinazolinyl-butanamide class, which has been patented by Merck KGaA as inhibitors of Tankyrase 1 and 2 (TNKS1/2) and poly(ADP-ribose) polymerase PARP-1 [1]. The compound features a 2-methyl-3-phenylquinazolin-4(3H)-one core linked via a phenyl spacer to a 2-phenylbutanamide side chain. This class of compounds is being investigated for therapeutic applications in oncology, particularly for modulating Wnt signaling pathways through tankyrase inhibition [1][2]. Structural biology studies on closely related analogs have confirmed binding to the nicotinamide site of the tankyrase catalytic domain [3].

Why In-Class Quinazolinone Substitution Fails: Structural Specificity of the 2-Phenylbutanamide Side Chain for N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (CAS 898455-16-8)


Quinazolinone-based tankyrase inhibitors exhibit extreme sensitivity to substitution patterns on both the core scaffold and the amide side chain. Published structure-activity relationship (SAR) data from the Merck patent family demonstrates that even single-atom modifications in the butanamide region can shift Tankyrase 1 IC50 values by orders of magnitude—from as high as 590 nM for quinazolinone controls to single-digit nanomolar potency for optimized derivatives [1]. X-ray crystallographic data of closely related inhibitors bound to the TNKS2 nicotinamide site confirms that the amide side chain occupies a well-defined hydrophobic pocket where specific steric and electronic complementarity dictates binding affinity [2]. The 2-phenylbutanamide moiety in CAS 898455-16-8 introduces a unique spatial arrangement distinct from the 3-methylbutanamide, dimethylbutanamide, or linear alkyl chains found in common analogs, which directly impacts pharmacophore engagement and selectivity profiles.

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (898455-16-8) Quantitative Differentiation Evidence Guide


Structural Differentiation at the Amide Side Chain: 2-Phenylbutanamide vs. 3-Methylbutanamide in Tankyrase Binding

The 2-phenylbutanamide side chain of CAS 898455-16-8 differentiates it from the crystallographically characterized analog 3-methyl-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)butanamide (PDB ligand JQF in 4BUE). In the co-crystal structure, the 3-methylbutanamide chain occupies a hydrophobic cleft adjacent to the nicotinamide binding site, with the terminal methyl group making van der Waals contacts with Tyr1060, Tyr1071, and Phe1035 [1]. The 2-phenylbutanamide substituent in CAS 898455-16-8 introduces an additional phenyl ring at the alpha position of the butanamide, which is absent in the 3-methylbutanamide analog. This structural difference is predicted to extend deeper into the adjacent hydrophobic sub-pocket, potentially enhancing binding enthalpy through additional π-π stacking and hydrophobic interactions. In the broader oxoquinazolinyl-butanamide patent series, compounds featuring phenyl-substituted butanamide groups are explicitly claimed and described as 'significantly more active' than prior art quinazolinone Tankyrase inhibitors with IC50 values of 590 nM (TNKS1) and 600 nM (TNKS2) [2].

Tankyrase inhibition Structure-activity relationship Quinazolinone pharmacophore

Core Scaffold Comparison: 2-Methylquinazolinone vs. 2-Phenylquinazolinone Tankyrase Inhibitor Potency Framework

CAS 898455-16-8 employs a 2-methyl-4-oxo-3,4-dihydroquinazoline core, whereas the most extensively characterized tankyrase inhibitor series in the literature (Haikarainen et al., 2013) uses a 2-phenyl-3,4-dihydroquinazolin-4-one scaffold. In the 2-phenyl series, para-substitution on the 2-phenyl ring was the primary strategy for optimizing potency, yielding compounds with single-digit nanomolar IC50 values against both TNKS1 and TNKS2, and achieving >100-fold selectivity over other diphtheria-toxin-like ADP-ribosyltransferases (ARTD1–ARTD8) [1]. The 2-methyl substitution in CAS 898455-16-8 eliminates the rotational自由度 of the 2-phenyl ring, constraining the scaffold into a different conformational profile. This conformational restriction may reduce entropic penalties upon binding but removes a potential π-stacking interaction surface at the 2-position. In the Merck patent family encompassing the 2-methyl series, potent tankyrase inhibition is achieved through optimization of the butanamide side chain rather than the 2-position substituent, representing a distinct SAR vector [2]. The differentiation strategy shifts from 'core aromatic substitution' (2-phenyl series) to 'amide side chain engineering' (2-methyl series).

Quinazolinone scaffold Tankyrase inhibitor potency 2-Methyl vs. 2-Phenyl substitution

Regioisomeric Differentiation: para-Phenylene Linker vs. meta-Phenylene Linker in Quinazolinone-Butanamide Series

CAS 898455-16-8 features a para-phenylene linker between the quinazolinone core and the butanamide moiety (i.e., the phenyl ring is substituted at the 4-position relative to the quinazolinone N3). A direct regioisomeric analog, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide, bears the same side chain but connected through a meta-phenylene linker [1]. In the structurally characterized 2-phenylquinazolinone series (Haikarainen et al., 2013), the para-substitution pattern was explicitly identified as critical for achieving high tankyrase inhibitory potency, as it orients the amide side chain optimally toward the hydrophobic sub-pocket observed in the TNKS2 co-crystal structure (PDB 4BUE) [2]. Meta-substitution would alter the exit vector of the amide group by approximately 60° relative to the quinazolinone plane, likely misaligning the butanamide chain from the optimal binding trajectory. This regioisomeric specificity is consistent across the Merck patent claims, which predominantly exemplify para-linked structures [3].

Regioisomer comparison Quinazolinone linker geometry Tankyrase inhibitor SAR

Dual Tankyrase/PARP-1 Inhibition Profile: Differentiated Polypharmacology Potential of the Oxoquinazolinyl-Butanamide Class

The Merck oxoquinazolinyl-butanamide patent explicitly claims compounds that inhibit both Tankyrases (TNKS1/2) and PARP-1 [1]. This dual inhibition profile is pharmacologically significant because combined TNKS/PARP-1 blockade may simultaneously target Wnt/β-catenin signaling (via TNKS inhibition) and DNA damage repair pathways (via PARP-1 inhibition), potentially yielding synergistic anti-tumor effects [2]. In contrast, the 2-phenylquinazolinone series from Haikarainen et al. (2013) was optimized specifically for TNKS selectivity over other ARTD family members, including PARP-1, achieving >100-fold selectivity [3]. The oxoquinazolinyl-butanamide class (including CAS 898455-16-8) thus occupies a distinct polypharmacology niche—simultaneous TNKS/PARP-1 inhibition—which is fundamentally different from the TNKS-selective profile of the 2-phenyl series. This differentiation carries significant implications for in vivo efficacy expectations and potential toxicity profiles.

Polypharmacology PARP-1 inhibition Tankyrase selectivity

Research and Industrial Application Scenarios for N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide (CAS 898455-16-8)


Tankyrase 1/2 Biochemical Inhibition Assays with Distinct SAR Vector Analysis

CAS 898455-16-8 is ideally suited as a tool compound for exploring a distinct SAR vector in tankyrase inhibitor research. Unlike the extensively characterized 2-phenylquinazolinone series where potency optimization focused on para-substitution of the 2-phenyl ring [1], the 2-methyl scaffold of this compound shifts the optimization strategy entirely to the butanamide side chain. Researchers can use this compound as a starting point to systematically vary the 2-phenylbutanamide moiety while maintaining the 2-methylquinazolinone core constant, enabling the mapping of side-chain binding interactions in the hydrophobic sub-pocket identified by PDB 4BUE crystallography [2]. This compound is particularly valuable for labs seeking to establish proprietary SAR space distinct from the 2-phenyl series IP landscape covered by Haikarainen et al. (2013).

Dual TNKS/PARP-1 Polypharmacology Profiling in Cancer Cell Line Panels

Based on the Merck patent claims establishing that oxoquinazolinyl-butanamide derivatives inhibit both Tankyrase and PARP-1 [3], CAS 898455-16-8 is a candidate for polypharmacology profiling studies. It can be deployed in cell-based assays comparing Wnt reporter activity (a TNKS-dependent readout) and DNA damage response markers (PARP-1-dependent) simultaneously. This dual-pathway engagement profile is particularly relevant for cancer indications where Wnt pathway addiction coexists with homologous recombination deficiency (e.g., BRCA-mutant ovarian and breast cancers). The compound can serve as a chemical probe to disentangle the relative contributions of TNKS and PARP-1 inhibition to observed anti-proliferative effects, especially when benchmarked against selective TNKS inhibitors (e.g., XAV939, IC50 TNKS1 = 11 nM) and selective PARP-1 inhibitors (e.g., olaparib).

Regioisomeric Specificity Studies in Quinazolinone-Based Inhibitor Design

CAS 898455-16-8, with its para-phenylene linker geometry, enables direct regioisomeric comparison with meta-linked analogs such as N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide. By comparing biochemical IC50 values and cellular target engagement data between the para (CAS 898455-16-8) and meta regioisomers, researchers can experimentally validate the critical importance of the para-substitution vector predicted by the TNKS2 co-crystal structure (PDB 4BUE) [2]. Such studies provide fundamental insights into the conformational constraints of the tankyrase nicotinamide binding pocket and inform the design of future quinazolinone-based inhibitors with optimized linker geometries.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

For medicinal chemistry programs targeting tankyrase inhibition for oncology or fibrosis indications, CAS 898455-16-8 represents a well-positioned hit-to-lead starting point within the oxoquinazolinyl-butanamide chemical series. The Merck patent family provides a comprehensive SAR framework showing that optimization of the butanamide side chain can improve Tankyrase inhibitory potency from micromolar to single-digit nanomolar range [3]. The 2-phenylbutanamide moiety of CAS 898455-16-8 offers multiple vectors for further derivatization—including substitution on the phenyl ring, variation of the alpha-carbon substituent, and modification of the butanamide chain length—each of which can be systematically explored to improve potency, selectivity, and drug-like properties. Procurement of this compound enables teams to establish their own SAR dataset anchored to a commercially accessible reference standard.

Quote Request

Request a Quote for N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.